Mechanism of Action of Acetylated Aminophenyl Mannosides in Biological Systems
Mechanism of Action of Acetylated Aminophenyl Mannosides in Biological Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylated aminophenyl mannosides represent a promising class of therapeutic agents, primarily investigated for their potent anti-adhesive properties against pathogenic bacteria, particularly uropathogenic Escherichia coli (UPEC). Their core mechanism involves acting as competitive antagonists for bacterial lectins, such as FimH, which are critical for the initial stages of infection. By mimicking the natural mannosylated glycoprotein receptors on host cells, these compounds effectively prevent bacterial colonization and the subsequent formation of biofilms.[1][2][3] Beyond this primary anti-virulence strategy, emerging evidence suggests that certain mannoside derivatives possess immunomodulatory capabilities, influencing host inflammatory responses.[4][5] This dual-action potential—disarming pathogens without direct bactericidal pressure and modulating host immunity—positions them as a compelling alternative to traditional antibiotics, especially in an era of rising antimicrobial resistance. This guide provides an in-depth exploration of these mechanisms, supported by detailed experimental protocols for their validation and characterization.
Introduction: The Strategic Role of Mannose in Host-Pathogen Interactions
Carbohydrate-protein interactions are fundamental to a vast array of biological processes, from cell-cell communication to immune recognition.[6] Pathogens have evolved to exploit these interactions, utilizing surface proteins known as lectins to bind to specific glycan structures on host tissues, a critical first step for colonization and infection.[7][8] The mannose monosaccharide is a particularly common target. In the urinary tract, the FimH lectin, located at the tip of type 1 pili on UPEC, binds with high affinity to mannosylated uroplakin Ia glycoproteins that line the bladder epithelium.[3][9] This interaction facilitates bacterial adhesion, invasion of bladder cells, and the formation of intracellular bacterial communities (IBCs) that are notoriously difficult to eradicate and contribute to recurrent infections.[1][10]
Aminophenyl mannosides were developed as a therapeutic strategy to interrupt this initial, crucial step.[11] By presenting a mannose moiety, they act as decoys, competitively binding to the FimH lectin and preventing its attachment to host cells.[2][12] The aminophenyl group serves as a versatile scaffold for chemical modification to enhance binding affinity and improve pharmacokinetic properties. Acetylation of the hydroxyl groups on the mannose ring is a common strategy in chemical synthesis, often serving as protecting groups that are later removed to yield the final, active compound.[10] However, acetylation can also be employed in a prodrug approach to improve properties like membrane permeability, with the acetyl groups being cleaved by esterases in vivo to release the active drug.[11]
Core Mechanism of Action: Competitive Antagonism of the FimH Adhesin
The primary and most well-characterized mechanism of action for aminophenyl mannosides is the competitive inhibition of the FimH adhesin. This anti-adhesion or anti-virulence approach does not kill the bacteria directly but rather prevents them from establishing an infection, thereby reducing the selective pressure for developing resistance compared to traditional antibiotics.[2]
The FimH Lectin Binding Pocket
The FimH lectin domain possesses a deep, mannose-specific binding pocket.[9] The interaction is highly stereospecific; for instance, modifying a single hydroxyl group on the mannose scaffold is sufficient to significantly diminish binding affinity.[10] The pocket itself is lined with key amino acid residues that form hydrogen bonds with the hydroxyl groups of the mannose ring. Surrounding this primary binding site is a hydrophobic region, often referred to as the "tyrosine gate" (involving Tyr48 and Tyr137), which can engage in favorable interactions with the aglycone (non-sugar) portion of a ligand.[10][13]
Structure-Activity Relationship (SAR) and Molecular Interactions
Simple mannose has a relatively weak affinity for FimH. The development of aminophenyl mannosides leverages the hydrophobic tyrosine gate to achieve significantly higher potency. The phenyl ring of the aglycone makes crucial π-π stacking interactions with Tyr48.[10] Further optimization has led to the development of biaryl mannosides, where a second phenyl ring is added. These compounds can achieve picomolar binding affinities by extending into the hydrophobic pocket and forming additional electrostatic and hydrophobic interactions.[10][13] Substitution on the phenyl ring ortho to the glycosidic bond has been shown to enhance potency by increasing hydrophobic interactions with key residues like Ile13 and Ile52.[13]
The acetylated aminophenyl mannoside, therefore, acts as a high-affinity mimic of the host cell receptor. When present in the urinary tract, it occupies the FimH binding site, effectively blocking the bacterium from adhering to the bladder wall. The bacteria are then flushed out with the normal flow of urine.[8][12]
Figure 1: Competitive inhibition of FimH-mediated bacterial adhesion. Aminophenyl mannosides bind to the FimH adhesin on UPEC, preventing it from attaching to mannosylated receptors on host bladder cells.
Secondary Mechanism of Action: Immunomodulation
While anti-adhesion is the principal mechanism, certain mannoside structures have demonstrated the ability to modulate the host immune system. This secondary mechanism is less universally characterized and appears to be highly dependent on the specific structure of the mannoside derivative, including its valency and the nature of its aglycone.[4][6]
Interaction with Host Lectin Receptors
The host immune system also relies on lectin receptors, known as pattern recognition receptors (PRRs), to identify pathogens. Mannose is a key pathogen-associated molecular pattern (PAMP). Receptors like DC-SIGN on dendritic cells and the Mannose Receptor (MR) on macrophages recognize mannose-rich structures on microbial surfaces to initiate an immune response.[14] It is plausible that synthetic mannosides could interact with these host receptors, potentially triggering or dampening immune signaling pathways.
Anti-Inflammatory and Cytokine-Modulating Effects
Some studies have shown that specific mannoside compounds can have potent anti-inflammatory effects. For example, phosphatidyl-myo-inositol mannosides (PIMs), which are related glycolipids from mycobacteria, can inhibit the Toll-like receptor 4 (TLR4) signaling pathway.[5] This inhibition reduces the release of pro-inflammatory cytokines like TNF, IL-6, and IL-12.[5] Similarly, a trivalent acetylated mannobiose derivative was found to suppress Th2-type allergic inflammatory responses by promoting the production of the anti-inflammatory cytokine IL-10 and the Th1 cytokine IFN-γ.[4] Mannose itself has been shown to suppress macrophage-mediated inflammation by limiting the production of IL-1β.[15] This suggests that acetylated aminophenyl mannosides, depending on their structure, could contribute to resolving infection-related inflammation, a mechanism that warrants further investigation.
Figure 2: Simplified diagram of potential immunomodulatory action via TLR4 pathway inhibition. Certain mannosides may inhibit LPS-induced TLR4 signaling, reducing pro-inflammatory cytokine production.
Experimental Validation and Methodologies
A multi-assay approach is essential to fully characterize the mechanism of action of acetylated aminophenyl mannosides. This involves quantifying their direct binding to the target, assessing their functional impact on bacterial adhesion at a cellular level, and evaluating their efficacy in more complex biological systems.
Protocol 1: Quantifying Binding Affinity via Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) and affinity constants (KD) for biomolecular interactions.[16][17][18]
Causality and Rationale: This assay directly measures the physical interaction between the mannoside (analyte) and the purified FimH protein (ligand). A low KD value (typically in the nanomolar or picomolar range for potent inhibitors) provides direct evidence of high-affinity binding to the target, which is the foundation of the competitive antagonism mechanism.[10][13]
Detailed Step-by-Step Methodology:
-
FimH Immobilization:
-
Covalently immobilize purified recombinant FimH protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[19] The goal is to achieve a surface density that allows for detectable binding without causing mass transport limitations.
-
-
Analyte Preparation:
-
Prepare a dilution series of the acetylated aminophenyl mannoside compound in a suitable running buffer (e.g., HBS-EP+). Concentrations should span a range from well below to well above the expected KD.
-
-
Binding Measurement:
-
Inject the mannoside solutions sequentially over the FimH-functionalized surface and a reference flow cell (for background subtraction) at a constant flow rate.
-
Monitor the change in response units (RU) over time. This generates a sensorgram with an association phase (during injection) and a dissociation phase (during buffer flow).[17]
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[18]
-
Figure 3: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.
Protocol 2: Assessing Functional Anti-Adhesion via Hemagglutination Inhibition (HAI) Assay
The HAI assay is a functional assay that measures the ability of a compound to prevent bacteria from agglutinating (clumping) red blood cells (RBCs), a process mediated by FimH binding to mannose on the RBC surface.[10][20][21]
Causality and Rationale: This assay provides a robust, functional readout of FimH inhibition. If the mannoside effectively blocks FimH, the bacteria will be unable to cross-link the RBCs, and no agglutination will occur.[22] The minimum concentration of the compound that inhibits agglutination is a direct measure of its functional potency.
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
Incubation:
-
Add the standardized bacterial suspension to each well containing the mannoside dilutions and control wells (positive control: bacteria + RBCs, no inhibitor; negative control: PBS + RBCs).
-
Incubate at room temperature to allow the inhibitor to bind to the bacteria.
-
-
Hemagglutination:
-
Add the RBC suspension to all wells.
-
Incubate at 4°C for 1-2 hours without agitation, allowing the RBCs to settle.
-
-
Result Interpretation:
-
Read the plate visually. A diffuse red lattice throughout the well indicates hemagglutination (inhibition failed). A tight red button at the bottom of the well indicates inhibition of hemagglutination (successful).[20]
-
The HAI titer is the lowest concentration of the mannoside that completely inhibits hemagglutination.
-
Figure 4: Experimental workflow for the Hemagglutination Inhibition (HAI) Assay.
Protocol 3: Cellular Efficacy via Bacterial Adhesion/Invasion Assay
This assay directly quantifies the ability of a mannoside to prevent bacteria from adhering to and/or invading cultured human bladder epithelial cells.[7][24]
Causality and Rationale: This is a more biologically relevant model than the HAI assay as it uses the target host cells. It provides crucial evidence that the compound is effective in a cellular context, which is a critical step in preclinical development.[25] A significant reduction in bacterial colony-forming units (CFUs) demonstrates cellular efficacy.
Detailed Step-by-Step Methodology:
-
Cell Culture:
-
Bacterial Opsonization:
-
Incubate a suspension of UPEC with various concentrations of the test mannoside (or vehicle control) for 30-60 minutes. This pre-incubation step allows the inhibitor to bind to the bacterial FimH.
-
-
Infection:
-
Quantification of Adherent Bacteria:
-
Thoroughly wash the wells multiple times with PBS to remove non-adherent bacteria.
-
Lyse the host cells with a detergent (e.g., 0.1% Triton X-100).
-
Perform serial dilutions of the lysate and plate on agar plates to determine the number of adherent bacteria by counting colony-forming units (CFUs).
-
-
Quantification of Invaded Bacteria (Gentamicin Protection Assay):
-
After the initial infection period, wash the cells and add a medium containing gentamicin, an antibiotic that cannot penetrate eukaryotic cells.
-
Incubate for another 1-2 hours. This will kill all extracellular bacteria.
-
Wash the cells again, lyse them, and plate the lysate as described above to quantify the number of intracellular (invaded) bacteria.[27]
-
Figure 5: Experimental workflow for a Bacterial Adhesion Assay.
Data Synthesis and Interpretation
The data generated from these assays provide a comprehensive profile of a compound's activity. Potent FimH antagonists are expected to show strong correlation across all three assay types.
| Compound Type | Target Binding (KD, SPR) | Functional Inhibition (HAI IC50) | Cellular Activity (Adhesion IC50) | Reference |
| Phenyl α-D-mannoside | ~1-10 µM | >100 µM | >100 µM | [10] |
| n-Heptyl α-D-mannoside | ~100-500 nM | ~5-20 µM | ~1-5 µM | [14] |
| Biphenyl Mannoside | ~1-10 nM | ~0.5-2 µM | ~0.1-1 µM | [10][13] |
| ortho-Substituted Biphenyl Mannoside | <1 nM (picomolar) | <0.2 µM | <0.1 µM | [13] |
| (Note: Values are representative estimates synthesized from multiple sources to illustrate trends and are not from a single comparative study.) |
As shown in the table, structural modifications to the aglycone portion, from a simple phenyl group to an ortho-substituted biphenyl group, lead to dramatic improvements in potency across all assays. The low nanomolar to picomolar KD values from SPR confirm high-affinity target engagement, which translates directly into sub-micromolar functional activity in both the HAI and cellular adhesion assays.
Conclusion and Future Directions
Acetylated aminophenyl mannosides operate through a primary, potent mechanism of competitive inhibition of the bacterial adhesin FimH. This anti-virulence strategy is a validated approach to preventing the critical first step of bacterial colonization, particularly in urinary tract infections.[1][11] The extensive structure-activity relationship studies have yielded orally bioavailable compounds with picomolar affinity for their target, demonstrating significant efficacy in preclinical models of UTI.[1][13]
Furthermore, the potential for these compounds to exert secondary immunomodulatory effects presents an exciting avenue for future research. A compound that can both prevent infection and dampen the associated inflammatory damage would be a superior therapeutic. Future work should focus on:
-
Selectivity Profiling: Systematically testing potent FimH antagonists against a panel of human mannose-binding lectins to ensure target selectivity and minimize potential off-target effects.[14]
-
Elucidating Immunomodulatory Pathways: Investigating the specific host receptors and signaling cascades affected by different mannoside structures.
-
Broadening Applications: Exploring the efficacy of FimH antagonists against other FimH-expressing pathogens and in other diseases where FimH-mediated adhesion is implicated, such as Crohn's disease.[3][6]
By combining a targeted anti-virulence approach with potential host-modulating benefits, acetylated aminophenyl mannosides stand out as a highly promising class of molecules in the ongoing search for novel anti-infective therapies.
References
- Szabo, R., Toke, O., et al. (2020). Chemistry and Biology of Oligovalent beta-(1 -> 2)-Linked Oligomannosides: New Insights into Carbohydrate-Based Adjuvants in Immunotherapy. MDPI.
- Cusumano, C. K., Pinkner, J. S., et al. (2011). Treatment and prevention of urinary tract infection with orally active FimH inhibitors. Science Translational Medicine.
- Patsnap Synapse. (2024). What are Protein fimH inhibitors and how do they work? Patsnap.
- Gabriela, F., & Paz, C. (2023). Mannose Derivatives as Anti-Infective Agents. MDPI.
-
Berthiaume, F., & Mourez, M. (2011). In Vitro Assay of Bacterial Adhesion onto Mammalian Epithelial Cells. Journal of Visualized Experiments. Available at: [Link]
- Geerdink, D., et al. (2009). Mycobacterial Phosphatidylinositol Mannosides Negatively Regulate Host Toll-like Receptor 4, MyD88-dependent Proinflammatory Cytokines, and TRIF-dependent Co-stimulatory Molecule Expression. Journal of Biological Chemistry.
- Khan, A. U., et al. (2021). Exploring the action of new FimH inhibitors against CTX– 15 enzyme by enzoinformatics approach. Future Journal of Pharmaceutical Sciences.
-
Hresko, S., et al. (2020). In vitro evaluation of immunobiological activity of simple mannolipids. PubMed. Available at: [Link]
-
Han, Z., et al. (2010). Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Klein, T., et al. (2010). Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease. Expert Opinion on Drug Discovery. Available at: [Link]
-
Chalopin, T., et al. (2023). Insightful Improvement in the Design of Potent Uropathogenic E. coli FimH Antagonists. MDPI. Available at: [Link]
-
Somovilla, V. J., et al. (2025). Fluorescence polarization assays to study carbohydrate–protein interactions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Creative Biolabs. (n.d.). Hemagglutination Inhibition (HI) Assay Protocol. Creative Biolabs. Available at: [Link]
-
Li, M., et al. (2024). The advances in adjuvant therapy for tuberculosis with immunoregulatory compounds. Frontiers in Immunology. Available at: [Link]
-
Rapid Novor. (2022). SPR for Characterizing Biomolecular Interactions. Rapid Novor. Available at: [Link]
-
Roy, R., et al. (2010). Synthesis and biological evaluation of mannose-6-phosphate-coated multivalent dendritic cluster glycosides. ResearchGate. Available at: [Link]
-
Howell, A. B. (2010). D‐mannose consumption and bacterial anti‐adhesion activity in human urine. FASEB Journal. Available at: [Link]
-
Chandler, C., et al. (2019). In vitro models of infection. Adhesion (a) and invasion (b) assays of... ResearchGate. Available at: [Link]
-
Tateno, H., & Hirabayashi, J. (2014). Methods and Protocols. ResearchGate. Available at: [Link]
-
Han, Z., et al. (2012). Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides. Journal of Medicinal Chemistry. Available at: [Link]
-
Schwaiger, J., et al. (2017). An Optimized Hemagglutination Inhibition (HI) Assay to Quantify Influenza-specific Antibody Titers. Journal of Visualized Experiments. Available at: [Link]
-
Zhang, D., et al. (2021). Mannose Treatment: A Promising Novel Strategy to Suppress Inflammation. Frontiers in Immunology. Available at: [Link]
-
Palmieri, E., et al. (2024). Development of a visual Adhesion/Invasion Inhibition Assay to assess the functionality of Shigella-specific antibodies. Frontiers in Immunology. Available at: [Link]
-
Thänert, R., et al. (2024). Characterization of clumpy adhesion of Escherichia coli to human cells and associated factors influencing antibiotic sensitivity. Microbiology Spectrum. Available at: [Link]
-
Mowery, P., et al. (1998). Probing Low Affinity and Multivalent Interactions with Surface Plasmon Resonance: Ligands for Concanavalin A. Kiessling Lab. Available at: [Link]
-
Ciocci, M., & Bernardi, A. (2017). Measuring Carbohydrate-Lectin Interactions. Glycopedia. Available at: [Link]
-
World Health Organization. (2013). Laboratory Procedures Serological detection of avian influenza A(H7N9) virus infections by modified horse red blood cells haemagglutination-inhibition assay. WHO. Available at: [Link]
-
Jiang, X., et al. (2010). FimH antagonists for the oral treatment of urinary tract infections: from design and synthesis to in vitro and in vivo evaluation. Journal of Medicinal Chemistry. Available at: [Link]
-
Singh, A. V., et al. (2019). Quantification of Adhesion Force of Bacteria on the Surface of Biomaterials: Techniques and Assays. ACS Applied Bio Materials. Available at: [Link]
-
Bonnem, E. J., & Ungermannova, D. (2020). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. Available at: [Link]
-
Pang, L., et al. (2019). Carbohydrate-Protein Interactions: Advances and Challenges. Molecules. Available at: [Link]
-
Hajjaj, H. A., et al. (2024). Design, synthesis, biological evaluation and docking study of some new aryl and heteroaryl thiomannosides as FimH antagonists. Bioorganic Chemistry. Available at: [Link]
-
De Nunzio, C., & Salonia, A. (2021). Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products. European Urology Focus. Available at: [Link]
-
Scaglione, F. (2021). Nature of the Interaction of Alpha-D-Mannose and Escherichia coli Bacteria, and Implications for its Regulatory Classification. AIR Unimi. Available at: [Link]
-
Rabbani, S., et al. (2012). Target Selectivity of FimH Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Zharikova, D., et al. (2021). A Competitive Hemagglutination Inhibition Assay for Dissecting Functional Antibody Activity against Influenza Virus. Microbiology Spectrum. Available at: [Link]
-
Krammer, F. (2015). Hemagglutination Inhibition Assay. Springer Nature Experiments. Available at: [Link]
-
Biava, M. (2015). Surface Plasmon Resonance for Therapeutic Antibody Characterization. Bentham Science. Available at: [Link]
-
Micoli, F., et al. (2014). Surface plasmon resonance for the characterization of bacterial polysaccharide antigens: a review. MedChemComm. Available at: [Link]
-
Kuck, D., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ResearchGate. Available at: [Link]
-
Brument, S., et al. (2019). Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Research Portal [iro.uiowa.edu]
- 2. What are Protein fimH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.abo.fi [research.abo.fi]
- 5. Mycobacterial Phosphatidylinositol Mannosides Negatively Regulate Host Toll-like Receptor 4, MyD88-dependent Proinflammatory Cytokines, and TRIF-dependent Co-stimulatory Molecule Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mannose Derivatives as Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Assay of Bacterial Adhesion onto Mammalian Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FimH antagonists for the oral treatment of urinary tract infections: from design and synthesis to in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Mannose Treatment: A Promising Novel Strategy to Suppress Inflammation [frontiersin.org]
- 16. rapidnovor.com [rapidnovor.com]
- 17. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Carbohydrate-Protein Interactions: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Surface plasmon resonance for the characterization of bacterial polysaccharide antigens: a review - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00088A [pubs.rsc.org]
- 20. Hemagglutination Inhibition (HI) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 21. An Optimized Hemagglutination Inhibition (HI) Assay to Quantify Influenza-specific Antibody Titers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cdn.who.int [cdn.who.int]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Frontiers | Development of a visual Adhesion/Invasion Inhibition Assay to assess the functionality of Shigella-specific antibodies [frontiersin.org]
- 26. journals.asm.org [journals.asm.org]
- 27. researchgate.net [researchgate.net]
